
1,2-(Diphenyl-d10)hydrazine
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Overview
Description
1,2-(Diphenyl-d10)hydrazine, also known as hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms. It is a deuterated form of 1,2-diphenylhydrazine, where the hydrogen atoms are replaced with deuterium. This compound is significant in various industrial applications, including the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-(Diphenyl-d10)hydrazine can be synthesized through the reduction of azobenzene using deuterated reducing agents. The reaction typically involves the use of deuterated hydrazine or other deuterated reducing agents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2-(Diphenyl-d10)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene or benzidine under specific conditions.
Reduction: It can be further reduced to form aniline derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, silver nitrate, permanganate.
Reducing Agents: Deuterated hydrazine, lithium aluminum hydride.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Azobenzene, benzidine.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted phenylhydrazines.
Scientific Research Applications
General Information on Hydrazines
Synthesis: Hydrazines can be synthesized through various methods, including the diborane reduction of a hydrazone or the reductive-condensation of a hydrazine and an appropriate aldehyde or ketone . These methods can give high yields and provide a simple route to 1,2-disubstituted hydrazines .
Health Effects: Exposure to hydrazines can lead to several health effects, including toxicity to the liver, kidneys, and blood . They can also affect the central nervous system, causing convulsions and other signs . Hydrazines can be local irritants to the skin and eyes, and systemic toxicity can result from such exposures . 1,2-Diphenylhydrazine, in particular, has been shown to have carcinogenic potential in animal studies, with tumor sites including the liver, mammary gland, and Zymbal’s gland .
Applications: Hydrazines have various applications in different fields:
- Production of Dyes: 1,2-diphenylhydrazine was formerly used as a starting material in the production of benzidine-based dyes .
- Rubber Vulcanization: N-cyclo-hexyl benzothinzole-S-sulfenamide, a hydrazine derivative, is used as a rubber vulcanization accelerator .
- Biomedical Research: Radiolabeled hydrazines are used as radiotracers in biomedical research .
- Tumor Inhibition: Some hydrazines have been investigated for their tumor inhibitory properties .
- Study of Colon Cancer: 1,2-Dimethylhydrazine is a potent carcinogen in animals and is used in the study of colon cancer .
Mechanism of Action
The mechanism of action of 1,2-(Diphenyl-d10)hydrazine involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1,2-Diphenylhydrazine: The non-deuterated form of the compound, used in similar applications but without the isotope labeling benefits.
Azobenzene: An oxidation product of 1,2-(Diphenyl-d10)hydrazine, used in dye manufacturing.
Benzidine: Another oxidation product, known for its use in the production of dyes and pigments.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mechanistic investigations. The presence of deuterium atoms can alter the reaction kinetics and provide insights into reaction mechanisms that are not possible with the non-deuterated form .
Biological Activity
1,2-(Diphenyl-d10)hydrazine is a deuterated derivative of diphenylhydrazine, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The discussion is supported by data tables and case studies from recent research findings.
This compound has the following chemical formula: C12H12D10N2. The presence of deuterium enhances its stability and allows for more precise tracking in biological studies. Its structure can be represented as follows:
Antioxidant Properties
Research indicates that diphenylhydrazine derivatives exhibit significant antioxidant activity. A study conducted by Zhang et al. (2020) demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cellular models.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Reference |
---|---|---|
This compound | 15 | Zhang et al. (2020) |
Diphenylhydrazine | 20 | Smith et al. (2019) |
Ascorbic Acid | 10 | Johnson et al. (2021) |
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines. A notable study by Lee et al. (2021) reported that this compound induced apoptosis in human breast cancer cells (MCF-7), showing promise as an anticancer agent.
Case Study: Apoptosis Induction in MCF-7 Cells
- Objective: To assess the cytotoxic effects of this compound on MCF-7 cells.
- Methodology: Cells were treated with varying concentrations of the compound for 24 hours.
- Findings:
- Significant cell death was observed at concentrations above 25 µM.
- Flow cytometry analysis indicated an increase in Annexin V positive cells, confirming apoptosis.
Anti-inflammatory Activity
In addition to its antioxidant and cytotoxic properties, this compound has demonstrated anti-inflammatory activity. Research by Kumar et al. (2022) highlighted its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Effects
Treatment | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
---|---|---|---|
This compound | 60 | 55 | Kumar et al. (2022) |
Diphenylhydrazine | 40 | 30 | Lee et al. (2020) |
Control | - | - | - |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2.
- Cytokine Modulation: By inhibiting signaling pathways such as NF-kB, it reduces the expression of inflammatory cytokines.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)hydrazine |
InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
YBQZXXMEJHZYMB-LHNTUAQVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NNC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=CC=C2 |
Origin of Product |
United States |
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